molecular formula C17H17ClN2O3 B2379313 N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-52-8

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No. B2379313
M. Wt: 332.78
InChI Key: AWSDOPCSCQLJFD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component in B-cell receptor signaling and is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-nitropyridine to form N-(2-chlorophenyl)-5-nitropyridin-2-amine, which is then reduced to N-(2-chlorophenyl)-5-aminopyridin-2-amine. This intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent to form N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide.

Starting Materials
2-chlorobenzoyl chloride, 2-amino-5-nitropyridine, sodium borohydride, tetrahydrofuran-2-carbaldehyde, N,N-dimethylformamide, triethylamine, acetic acid, ethanol

Reaction
Step 1: 2-chlorobenzoyl chloride is reacted with 2-amino-5-nitropyridine in the presence of triethylamine and N,N-dimethylformamide to form N-(2-chlorophenyl)-5-nitropyridin-2-amine., Step 2: N-(2-chlorophenyl)-5-nitropyridin-2-amine is reduced to N-(2-chlorophenyl)-5-aminopyridin-2-amine using sodium borohydride in ethanol., Step 3: N-(2-chlorophenyl)-5-aminopyridin-2-amine is reacted with tetrahydrofuran-2-carbaldehyde in the presence of acetic acid and a reducing agent to form N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide.

Mechanism Of Action

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key component in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK activity by N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.

Biochemical And Physiological Effects

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been shown to induce apoptosis and inhibit proliferation of malignant B-cells in vitro and in vivo. In addition, N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been shown to inhibit B-cell receptor signaling and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions.

Future Directions

There are several potential future directions for the development of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. One area of interest is the combination of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide with other agents that target B-cell signaling pathways, such as PI3K inhibitors or BCL-2 inhibitors. Another area of interest is the evaluation of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in combination with immunotherapeutic agents, such as checkpoint inhibitors or CAR T-cells. Additionally, the development of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma, is an area of ongoing research.

Scientific Research Applications

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. In vivo studies have demonstrated that N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has potent anti-tumor activity in xenograft models of B-cell malignancies.

properties

IUPAC Name

N-(2-chlorophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-5-1-2-6-15(14)20-17(21)12-7-8-16(19-10-12)23-11-13-4-3-9-22-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSDOPCSCQLJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

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